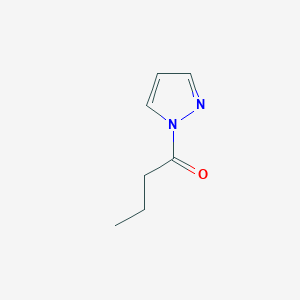![molecular formula C9H15NO4 B12888680 (1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B12888680.png)
(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one” is a complex organic compound with an intriguing structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. While there isn’t a single universal method, here are some common synthetic routes:
-
Hydrothermal or Solvothermal Methods: : These methods are favorable for slow crystallization, yielding single crystals or highly crystalline powders suitable for structural analysis. they have limitations in terms of scale-up for industrial production.
-
Continuous Flow Synthesis: : Recent advances in continuous flow reactions have enabled rapid and efficient synthesis of complex molecules, including organic frameworks. This approach offers better scalability and control over reaction conditions .
Industrial Production: Industrial-scale production typically involves optimizing the chosen synthetic route for efficiency, yield, and cost-effectiveness. Researchers and manufacturers adapt existing methods or develop novel approaches to meet production demands.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.
Scientific Research Applications
Chemistry:
Catalysis: The compound may serve as a catalyst or ligand in organic transformations.
Supramolecular Chemistry: Its unique structure could contribute to host-guest interactions.
Drug Discovery: Researchers explore its potential as a lead compound for drug development.
Biological Activity: Investigating its effects on cellular processes.
Materials Science:
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related structures like cedrene (a sesquiterpene) or other oxazolo[3,4-a]pyridines.
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(1S,6S,7R,8aS)-1-ethyl-6,7-dihydroxy-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one |
InChI |
InChI=1S/C9H15NO4/c1-2-8-5-3-6(11)7(12)4-10(5)9(13)14-8/h5-8,11-12H,2-4H2,1H3/t5-,6+,7-,8-/m0/s1 |
InChI Key |
IZJPOYDDNLTFSM-YWIQKCBGSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]([C@H](CN2C(=O)O1)O)O |
Canonical SMILES |
CCC1C2CC(C(CN2C(=O)O1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)

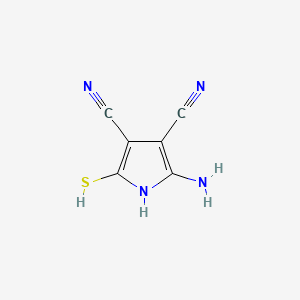
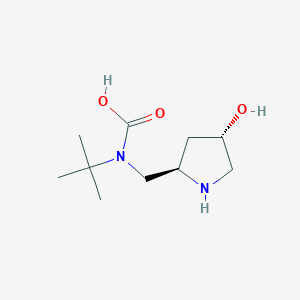
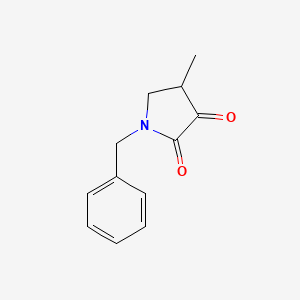
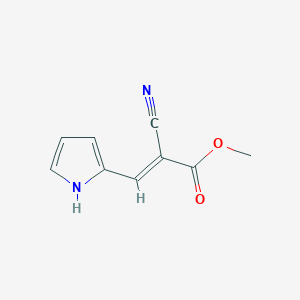
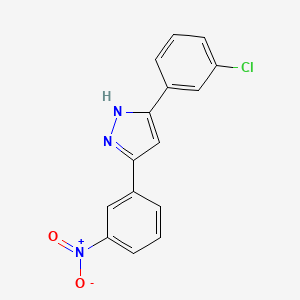

![N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine](/img/structure/B12888650.png)
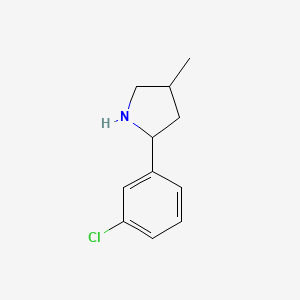
![2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12888656.png)
